molecular formula C9H6ClNO4S B7906874 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

Cat. No.: B7906874
M. Wt: 259.67 g/mol
InChI Key: QUOUYGNYUWEZGO-UHFFFAOYSA-N
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Description

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride (CAS: 61271-03-2) is a sulfonyl chloride derivative featuring a 1,3-dioxoisoindoline core. Its molecular formula is C₉H₆ClNO₄S, with a molecular weight of 259.67 g/mol . This compound is sensitive to moisture and requires storage under inert conditions at 2–8°C to maintain stability. Its primary applications include use as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals or materials science .

Key properties:

  • Structure: The isoindoline-1,3-dione moiety provides a rigid aromatic system, while the methanesulfonyl chloride group offers electrophilic reactivity for nucleophilic substitution or coupling reactions.
  • Safety: Classified under GHS hazard statements (e.g., corrosive, toxic if inhaled), with UN number 3261 and Packing Group II .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOUYGNYUWEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride typically involves the reaction of phthalic anhydride with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .

Comparison with Similar Compounds

Core Structural Analogues

The following compounds share the 1,3-dioxoisoindoline backbone but differ in substituent chain length and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Source
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride C₉H₆ClNO₄S 259.67 Methanesulfonyl chloride (C1 chain) High reactivity due to short chain; moderate steric hindrance
5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride C₁₃H₁₄ClNO₄S 307.78 Pentanesulfonyl chloride (C5 chain) Longer alkyl chain increases lipophilicity; reduced electrophilicity
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl chloride C₁₂H₁₂ClNO₄S 293.74 Butanesulfonyl chloride (C4 chain) Intermediate chain length balances reactivity and stability
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride C₁₀H₆ClNO₃ 223.61 Acetyl chloride (C2 chain) Higher reactivity for acylation; shorter chain limits steric effects

Functional Group Variants

Compounds with alternative functional groups on the isoindoline core:

  • Decahydroquinoline-1-sulfonyl chloride: A fully saturated heterocyclic system with sulfonyl chloride. Lacks aromaticity, altering electronic properties and reactivity .
  • 4-Phenoxybutan-2-one: Contains a ketone group instead of sulfonyl chloride; used in different synthetic pathways .

Research Findings and Challenges

  • Synthesis Challenges : Longer alkyl chains require multi-step synthesis, increasing cost and complexity .
  • Biological Activity : Sulfonamide derivatives of isoindoline-dione show promise as kinase inhibitors, but chain length impacts bioavailability .

Biological Activity

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride (CAS No. 21315191) is a sulfonyl chloride derivative known for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C₉H₆ClNO₄S
  • Molecular Weight : 251.66 g/mol
  • Melting Point : Not specifically reported; however, related compounds suggest a range around 136 °C.
  • Boiling Point : Predicted at approximately 494.4 °C.

The compound features a methanesulfonyl chloride moiety which enhances its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to form covalent bonds with various biomolecules. This characteristic allows it to act as a potent electrophile in biochemical reactions.

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites through electrophilic attack. This mechanism is crucial in designing inhibitors for various therapeutic targets.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful against resistant bacterial strains.
  • Anticancer Potential : Some isoindole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various isoindole derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.

CompoundMIC (µg/mL)Target Organism
A10Staphylococcus aureus
B25E. coli
C50E. coli

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase II (CA II) by methanesulfonyl chloride derivatives showed that this compound could inhibit CA II with an IC50 value of approximately 60 nM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA II plays a critical role.

Safety Profile

While exploring the biological activity of this compound, safety considerations are paramount:

  • Toxicity : The compound is corrosive and can cause severe skin burns and eye damage upon contact.
  • Environmental Impact : Its reactivity with water and other nucleophiles necessitates careful handling to prevent hazardous reactions.

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